Cas no 2873-74-7 (Glutaryl Chloride)

Glutaryl Chloride 化学的及び物理的性質
名前と識別子
-
- Glutaryl dichloride
- Glutaryl chloride
- Pentanedioyl dichloride~1,3-Propanedicarbonyl chloride
- pentanedioyl dichloride
- 1,3-Bis(chlorocarbonyl)propane
- 1,3-propanedicarbonyl dichloride
- 1,5-pentandioyl chloride
- EINECS 220-711-1
- Glutaric acid dichloride
- glutaric chloride
- Glutaroyl chloride
- Glutaroyl dichloride
- Glutaryl chloride (7CI,8CI)
- 1,5-Pentanedioyl chloride
- 5-Chloro-5-oxopentanoyl chloride
- NSC 519867
- 6PPM7UQR7V
- Glutaryl chloride, technical, >=97.0% (T)
- UNII-6PPM7UQR7V
- NS00049405
- CAA87374
- NSC-519867
- DTXSID1062679
- AS-10508
- YVOFTMXWTWHRBH-UHFFFAOYSA-
- 2873-74-7
- SCHEMBL180666
- SY049296
- NSC519867
- FT-0600472
- MFCD00000755
- F53553
- Glutaryldichloride
- J-017228
- Glutaryl chloride, 97%
- glutaric acid chloride
- G0202
- AKOS009031471
- InChI=1/C5H6Cl2O2/c6-4(8)2-1-3-5(7)9/h1-3H2
- DTXCID5037864
- DB-047446
- 1,3Bis(chlorocarbonyl)propane
- Glutaryl Chloride
-
- MDL: MFCD00000755
- インチ: InChI=1S/C5H6Cl2O2/c6-4(8)2-1-3-5(7)9/h1-3H2
- InChIKey: YVOFTMXWTWHRBH-UHFFFAOYSA-N
- ほほえんだ: C(CC(=O)Cl)CC(=O)Cl
- BRN: 1363191
計算された属性
- せいみつぶんしりょう: 167.97400
- どういたいしつりょう: 167.9744848g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1Ų
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 黄色の液体
- 密度みつど: 1.324 g/mL at 25 °C(lit.)
- ふってん: 218°C(lit.)
- フラッシュポイント: 華氏温度:224.6°f
摂氏度:107°c - 屈折率: n20/D 1.472(lit.)
- ようかいど: 微溶性(24 g/l)(25ºC)、
- PSA: 34.14000
- LogP: 1.68750
- ようかいせい: 水に溶けて水と反応する
- かんど: Moisture Sensitive
Glutaryl Chloride セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301,H314
- 警告文: P280,P301+P310,P305+P351+P338,P310
- 危険物輸送番号:UN 2922 8/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-34
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:10-21
- RTECS番号:SA2583000
-
危険物標識:
- セキュリティ用語:8
- 危険レベル:8
- 包装グループ:II
- リスク用語:R22; R34
- 包装等級:II
Glutaryl Chloride 税関データ
- 税関コード:2917190090
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
Glutaryl Chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 095828-1g |
Glutaryl chloride |
2873-74-7 | 97% | 1g |
$10.00 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G4608-100G |
Glutaryl Chloride |
2873-74-7 | 100g |
¥1884.89 | 2023-11-09 | ||
Ambeed | A496866-25g |
Glutaroyl dichloride |
2873-74-7 | 97% | 25g |
$45.0 | 2025-03-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G99010-1g |
Pentanedioyl dichloride |
2873-74-7 | 95% | 1g |
¥28.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G99010-5g |
Pentanedioyl dichloride |
2873-74-7 | 5g |
¥88.0 | 2021-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G99010-25g |
Pentanedioyl dichloride |
2873-74-7 | 95% | 25g |
¥268.0 | 2023-09-07 | |
TRC | G597618-5g |
Glutaryl Chloride |
2873-74-7 | 5g |
$ 50.00 | 2022-06-04 | ||
TRC | G597618-5000mg |
Glutaryl Chloride |
2873-74-7 | 5g |
$64.00 | 2023-05-18 | ||
Cooke Chemical | A4620912-5g |
Glutaryl chloride |
2873-74-7 | 97% | 5g |
RMB 79.20 | 2025-02-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0202-25ML |
Glutaryl Chloride |
2873-74-7 | >95.0%(GC)(T) | 25ml |
¥495.00 | 2024-04-16 |
Glutaryl Chloride 関連文献
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1. Organotin-mediated synthesis of macrocyclic polyesters: mechanism and selectivity in the reaction of dioxastannolanes with diacyl dichloridesStefano Roelens J. Chem. Soc. Perkin Trans. 2 1988 1617
-
Jianjun Cheng,Guanghui Tan,Wenting Li,Jinghua Li,Zhiqiang Wang,Yingxue Jin RSC Adv. 2016 6 37610
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Kyle G. Pearce,Vladimir Simenok,Ian R. Crossley Dalton Trans. 2020 49 5482
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4. Preparation of macrocyclic ether–esters, thioether–esters, and ether–thiolestersJerald S. Bradshaw,Clark T. Bishop,Steven F. Nielsen,R. Elliott Asay,David R. K. Masihdas,E. Dean Flanders,Lee D. Hansen,Reed M. Izatt,James J. Christensen J. Chem. Soc. Perkin Trans. 1 1976 2505
-
Jason R. McCarthy,Jayeeta Bhaumik,Nabyl Merbouh,Ralph Weissleder Org. Biomol. Chem. 2009 7 3430
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6. Synthesis of some semi-synthetic nemadectinsCharles E. Mowbray,Michael V. J. Ramsay,Stanley M. Roberts J. Chem. Soc. Perkin Trans. 1 1990 1813
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Md. Chanmiya Sheikh,Shunsuke Takagi,Mebumi Sakai,Tasuya Mori,Naoto Hayashi,Tetsuo Fujie,Shin Ono,Toshiaki Yoshimura,Hiroyuki Morita Org. Biomol. Chem. 2011 9 1244
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Jayeeta Bhaumik,Gitanjali Gogia,Seema Kirar,Lekshmi Vijay,Neeraj S. Thakur,Uttam C. Banerjee,Joydev K. Laha New J. Chem. 2016 40 724
-
John Fielden,Joanna Sprott,Leroy Cronin New J. Chem. 2005 29 1152
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Christina Maria Rohles,Lars Gl?ser,Michael Kohlstedt,Gideon Gie?elmann,Samuel Pearson,Aránzazu del Campo,Judith Becker,Christoph Wittmann Green Chem. 2018 20 4662
Glutaryl Chlorideに関する追加情報
Glutaryl Chloride: A Versatile Reagent in Chemical and Pharmaceutical Synthesis
Glutaryl Chloride (CAS No. 2873-74-7) is a highly reactive and versatile reagent that plays a significant role in various chemical and pharmaceutical applications. This compound, also known as pentanedioyl dichloride, is a key intermediate in the synthesis of numerous biologically active molecules, polymers, and other chemical entities. Its unique properties and reactivity make it an indispensable tool in the hands of synthetic chemists and researchers.
The chemical structure of Glutaryl Chloride consists of a five-carbon chain with two chloro groups attached to the terminal carbonyl carbons. This configuration imparts high reactivity to the molecule, making it an excellent electrophile in nucleophilic acyl substitution reactions. The compound is typically used in the form of a colorless liquid, which can be readily dissolved in common organic solvents such as dichloromethane, ethyl acetate, and toluene.
In the realm of pharmaceutical synthesis, Glutaryl Chloride has found extensive applications due to its ability to form amides and esters with a wide range of nucleophiles. One notable example is its use in the synthesis of glutaryl derivatives, which are important intermediates in the production of antibiotics, antiviral agents, and other therapeutic compounds. Recent studies have highlighted the potential of glutaryl derivatives in developing novel drugs for treating neurodegenerative diseases and cancer.
A significant area of research involving Glutaryl Chloride is its role in polymer chemistry. The compound can be polymerized to form poly(glutaryl) derivatives, which exhibit unique physical and chemical properties. These polymers have been explored for various applications, including drug delivery systems, tissue engineering scaffolds, and biodegradable materials. The tunable properties of these polymers make them attractive candidates for developing advanced materials with tailored functionalities.
The reactivity of Glutaryl Chloride also extends to its use in organic synthesis for preparing complex molecules. For instance, it can be used to introduce glutaryl functionalities into target molecules through acylation reactions. This versatility has made it a valuable reagent in the synthesis of natural products, fine chemicals, and pharmaceuticals. Recent advancements in catalytic methods have further enhanced the efficiency and selectivity of these reactions, opening new avenues for synthetic chemists.
In addition to its synthetic applications, Glutaryl Chloride has been studied for its potential biological activities. Research has shown that certain glutaryl derivatives possess antimicrobial properties, making them promising candidates for developing new antibiotics. Furthermore, studies on the interactions between glutaryl derivatives and biological macromolecules have provided insights into their mechanisms of action and potential therapeutic applications.
The safety and handling of Glutaryl Chloride are critical considerations for its use in laboratory settings. The compound is highly reactive and can release toxic fumes when exposed to moisture or heat. Therefore, it should be stored under an inert atmosphere and handled with appropriate personal protective equipment (PPE). Proper ventilation and adherence to safety protocols are essential to ensure safe handling and minimize potential hazards.
In conclusion, Glutaryl Chloride (CAS No. 2873-74-7) is a multifaceted reagent with a wide range of applications in chemical and pharmaceutical research. Its unique chemical properties make it an invaluable tool for synthetic chemists and researchers working on the development of new materials and therapeutic agents. As ongoing research continues to uncover new possibilities for its use, Glutaryl Chloride is poised to remain a key player in the advancement of chemical science.
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